tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
CAS No.: 344566-78-5
Cat. No.: VC2005250
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344566-78-5 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) |
| Standard InChI Key | QQKMRJBIMLSKQL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N |
Introduction
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical compound with a molecular formula of C17H23N3O2 and a molecular weight of 301.4 g/mol. It is identified by the CAS number 344566-78-5 . This compound is part of a broader class of organic molecules that incorporate piperidine and carbamate functionalities, which are often used in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
The synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate typically involves the reaction of a piperidine derivative with a cyanophenyl group and a carbamate moiety. The specific synthesis route can vary depending on the starting materials and desired yield. Common methods involve the use of coupling agents and protecting groups to ensure the formation of the desired product.
Biological Activity and Potential Applications
While specific biological activities of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate are not widely documented, compounds with similar structures are often explored for their potential in pharmaceutical applications. These include roles as ligands for various receptors or as intermediates in the synthesis of more complex molecules. The presence of a cyanophenyl group and a piperidine ring suggests potential interactions with biological targets, which could be relevant in drug discovery processes.
Research Findings and Future Directions
Research on tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is limited, but studies on related compounds indicate that such molecules can exhibit interesting pharmacological profiles. Future research directions might include investigating the compound's interactions with specific biological targets or exploring its potential as a precursor for more complex pharmaceutical agents.
Safety and Handling
Given the lack of detailed safety information, handling tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate should follow general guidelines for organic compounds. This includes wearing protective gear, working in well-ventilated areas, and avoiding exposure to heat or ignition sources. The compound does not appear to be classified as a dangerous good under standard regulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume